(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a phenyl group and a hydroxyphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-hydroxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The double bond in the thiazolidine ring can be reduced to form a saturated thiazolidine derivative.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of 3-phenyl-1,3-thiazolidine-2,4-dione derivatives with ketone or aldehyde functionalities.
Reduction: Formation of saturated thiazolidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl and hydroxyphenyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. For example, in the context of diabetes treatment, it may activate peroxisome proliferator-activated receptors (PPARs), leading to improved insulin sensitivity and glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione compound with similar therapeutic applications.
Troglitazone: An older thiazolidinedione drug that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the hydroxyphenylmethylidene moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives.
Properties
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-13-8-4-5-11(9-13)10-14-15(19)17(16(20)21-14)12-6-2-1-3-7-12/h1-10,18H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIQZTADRNWDRG-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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